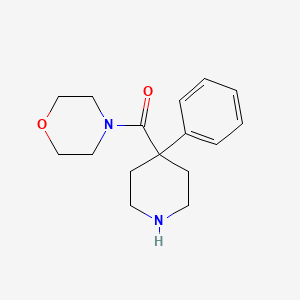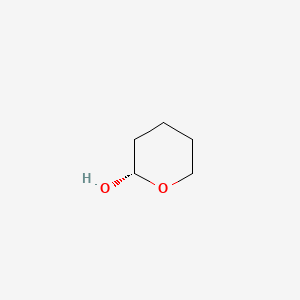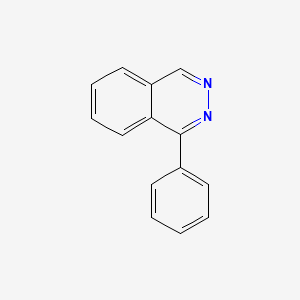![molecular formula C36H18 B1615418 Anthra[2,3-a]coronene CAS No. 5869-17-0](/img/structure/B1615418.png)
Anthra[2,3-a]coronene
Übersicht
Beschreibung
Anthra[2,3-a]coronene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₃₆H₁₈. It is composed of multiple fused aromatic rings, making it a highly conjugated and stable molecule. This compound is of significant interest in various fields of research due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anthra[2,3-a]coronene typically involves the cyclization of precursor molecules under specific conditions. One common method is the acid-mediated cyclization of electron-rich vinyl ethers, which allows for the formation of fused aromatic structures . This method is advantageous due to its efficiency and the ability to introduce carbon-carbon double bonds at challenging positions.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of mechanochemical liquid-assisted grinding (LAG) can be applied. This method involves the grinding of precursor materials in the presence of a liquid to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Anthra[2,3-a]coronene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into its hydrogenated forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products: The major products formed from these reactions include oxygenated derivatives, hydrogenated forms, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Anthra[2,3-a]coronene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Anthra[2,3-a]coronene exerts its effects is primarily through its interaction with nucleic acids and proteins. Its planar aromatic structure allows it to intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication .
Vergleich Mit ähnlichen Verbindungen
Coronene (C₂₄H₁₂): A smaller PAH with fewer aromatic rings.
Circumcoronene (C₄₈H₂₀): A larger PAH with more extensive conjugation.
Benzo[a]coronene (C₂₈H₁₄): Another PAH with a different arrangement of aromatic rings.
Uniqueness: Anthra[2,3-a]coronene is unique due to its specific arrangement of aromatic rings, which imparts distinct electronic and photophysical properties. Its larger size compared to coronene allows for more extensive π-conjugation, while its specific ring structure differentiates it from circumcoronene and benzo[a]coronene .
Eigenschaften
IUPAC Name |
decacyclo[26.6.2.02,15.04,13.06,11.016,33.019,32.022,31.025,30.029,34]hexatriaconta-1(34),2,4,6,8,10,12,14,16(33),17,19(32),20,22(31),23,25(30),26,28,35-octadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H18/c1-2-4-24-16-26-18-30-28-14-12-22-10-8-20-6-5-19-7-9-21-11-13-27(29(30)17-25(26)15-23(24)3-1)35-33(21)31(19)32(20)34(22)36(28)35/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJKLMDIDWGEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C5=C6C7=C(C=CC8=C7C9=C(C=C8)C=CC7=C9C6=C(C4=CC3=CC2=C1)C=C7)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348322 | |
| Record name | Anthra[2,3-a]coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5869-17-0 | |
| Record name | Anthra[2,3-a]coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


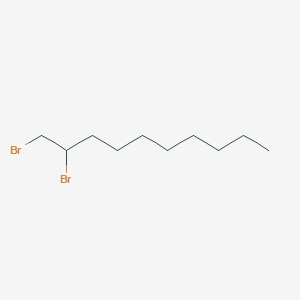
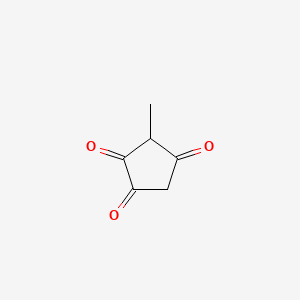

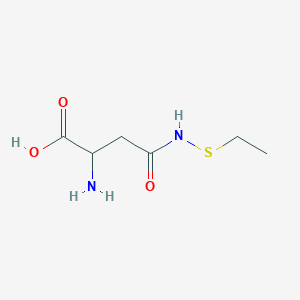
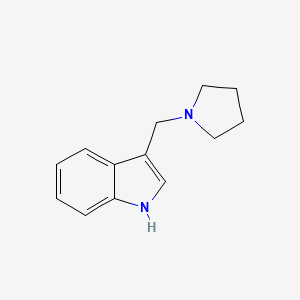
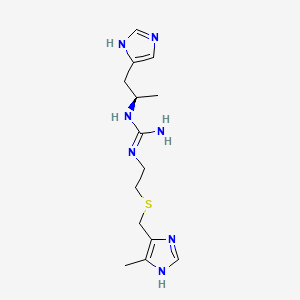
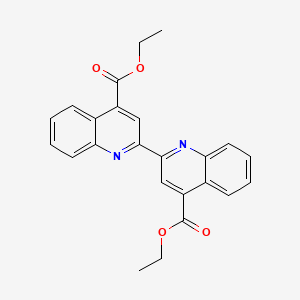

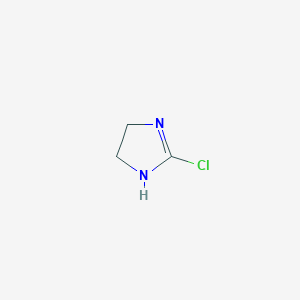
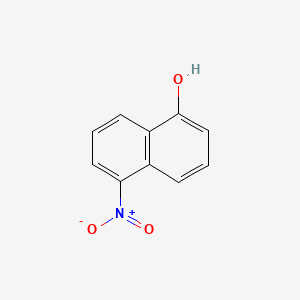
![{[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene](/img/structure/B1615350.png)
